![molecular formula C17H23NOSSi B14359821 ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol CAS No. 91379-48-5](/img/structure/B14359821.png)
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is a complex organosilicon compound It features a silanol group bonded to a diphenyl structure, with a sulfanyl group linked to a dimethylaminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol typically involves multiple steps:
Formation of the Dimethylaminoethyl Sulfanyl Intermediate: This step involves the reaction of dimethylaminoethanol with a suitable thiol reagent under controlled conditions.
Coupling with Diphenylsilanol: The intermediate is then reacted with diphenylsilanol in the presence of a catalyst to form the final compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The silanol group can engage in coupling reactions with other organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling: Catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
Coupling: Larger organosilicon frameworks.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is used as a precursor for synthesizing more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biological activity of silanol-containing molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfanyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylaminoethyl methacrylate
- Dimethylaminoethyl acrylate
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is unique due to the presence of both silanol and sulfanyl groups in its structure
Propiedades
Número CAS |
91379-48-5 |
|---|---|
Fórmula molecular |
C17H23NOSSi |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-[[hydroxy(diphenyl)silyl]methylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H23NOSSi/c1-18(2)13-14-20-15-21(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-15H2,1-2H3 |
Clave InChI |
NUCURUXJFWQUQD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


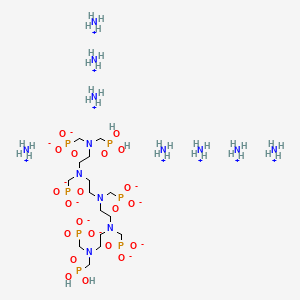
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
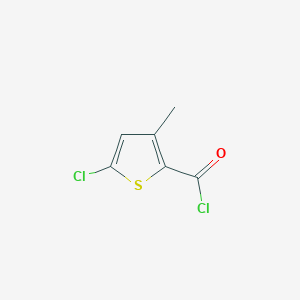
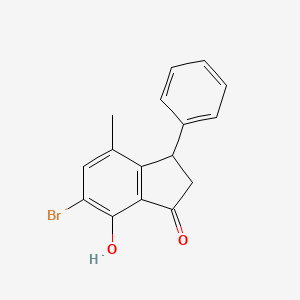

![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
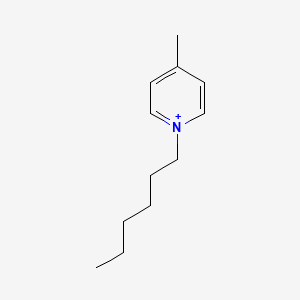
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
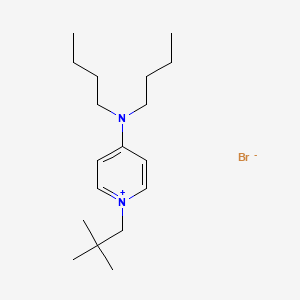
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
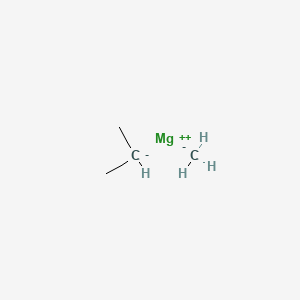
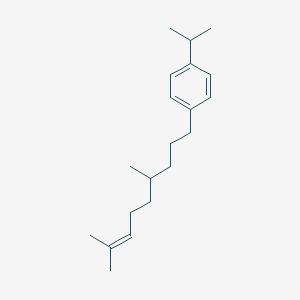
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
